molecular formula C8H11NOS B1468957 1-[(Thiophen-3-yl)methyl]azetidin-3-ol CAS No. 1342966-96-4

1-[(Thiophen-3-yl)methyl]azetidin-3-ol

Cat. No.: B1468957
CAS No.: 1342966-96-4
M. Wt: 169.25 g/mol
InChI Key: BLNLXCMLIOGUQO-UHFFFAOYSA-N
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Description

1-[(Thiophen-3-yl)methyl]azetidin-3-ol is a synthetic compound with the molecular formula C8H11NOS and a molecular weight of 169.25 g/mol.

Scientific Research Applications

1-[(Thiophen-3-yl)methyl]azetidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors

Preparation Methods

The synthesis of 1-[(Thiophen-3-yl)methyl]azetidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene derivatives and azetidine precursors.

    Reaction Conditions: The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.

    Industrial Production: Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[(Thiophen-3-yl)methyl]azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. .

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[(Thiophen-3-yl)methyl]azetidin-3-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular functions.

    Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

1-[(Thiophen-3-yl)methyl]azetidin-3-ol can be compared with other similar compounds:

    Thiophene Derivatives: Compounds like 2-substituted thiophenes and 3-substituted thiophenes share similar structural features but may have different properties and applications.

    Azetidine Derivatives: Other azetidine-based compounds, such as azetidine-2-carboxylic acid, have different biological activities and uses.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and properties make it a valuable subject of study for chemists, biologists, and material scientists alike.

Properties

IUPAC Name

1-(thiophen-3-ylmethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c10-8-4-9(5-8)3-7-1-2-11-6-7/h1-2,6,8,10H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNLXCMLIOGUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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